molecular formula C13H10BrFN4OS B6094487 8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one

8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B6094487
M. Wt: 369.21 g/mol
InChI Key: ZSHVWDWUURRQHO-UHFFFAOYSA-N
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Description

8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one, also known as BFTC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BFTC was first synthesized in 2006 by a team of researchers led by Dr. Jian Ding at the University of Texas Southwestern Medical Center.

Mechanism of Action

8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one exerts its therapeutic effects by inhibiting the activity of a protein called soluble guanylate cyclase (sGC), which plays a key role in regulating various physiological processes, including blood pressure, platelet aggregation, and smooth muscle relaxation. By inhibiting sGC, this compound reduces the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates these processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting platelet aggregation, improving vascular function, protecting neurons from damage, and improving cognitive function. These effects are mediated by the inhibition of sGC and the subsequent reduction in cGMP production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one in lab experiments is its specificity for sGC, which allows for the selective inhibition of this protein without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one. One area of interest is the development of more potent and selective sGC inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases, such as pulmonary hypertension and stroke. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one involves a multi-step process that begins with the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-bromo-2-fluorobenzyl mercaptan in the presence of potassium carbonate. The resulting intermediate is then treated with methylamine to yield the final product, this compound.

Scientific Research Applications

8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve vascular function. In neurological disorders, this compound has been shown to protect neurons from damage and improve cognitive function.

Properties

IUPAC Name

8-[(4-bromo-2-fluorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN4OS/c1-19-11-10(12(20)17-6-16-11)18-13(19)21-5-7-2-3-8(14)4-9(7)15/h2-4,6H,5H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHVWDWUURRQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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